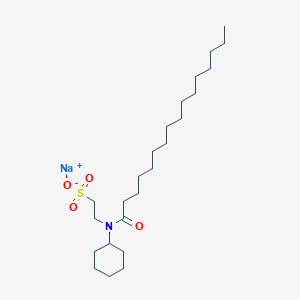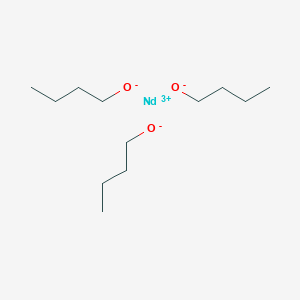
Neodymium tributanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium tributanolate is a rare earth metal complex that has gained attention in recent years due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including catalysis, energy storage, and biomedical research. In
Wirkmechanismus
The mechanism of action of neodymium tributanolate is not well understood. However, it is believed that it works by interacting with cellular components, such as proteins and enzymes, to induce a specific biological response. In the case of anti-cancer activity, neodymium tributanolate has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Neodymium tributanolate has been shown to have a variety of biochemical and physiological effects. In the case of anti-cancer activity, neodymium tributanolate has been shown to induce apoptosis in cancer cells, which leads to the death of the cancer cells. In the case of catalysis, neodymium tributanolate has been shown to be an effective catalyst for various reactions, which can lead to the production of new compounds. In the case of energy storage, neodymium tributanolate has been shown to have high capacitance and stability, which makes it a potential material for supercapacitors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of neodymium tributanolate is its unique properties, which make it a potentially useful material for various applications. However, there are also some limitations to using neodymium tributanolate in lab experiments. One of the main limitations is its high cost, which can be a barrier to its widespread use. Additionally, neodymium tributanolate can be difficult to handle and store, which can make it challenging to work with in lab settings.
Zukünftige Richtungen
There are many potential future directions for research on neodymium tributanolate. One potential direction is to explore its potential as an anti-cancer agent in more detail, including its mechanism of action and potential side effects. Another potential direction is to explore its potential as a material for energy storage, including its potential use in batteries and supercapacitors. Additionally, further research could be done to explore its potential as a catalyst for various reactions, including the synthesis of new compounds. Overall, there is still much to be learned about neodymium tributanolate, and it has the potential to be a valuable material for various fields of research.
Synthesemethoden
Neodymium tributanolate can be synthesized through a variety of methods, including sol-gel synthesis, precipitation, and hydrothermal synthesis. One of the most common methods is the sol-gel synthesis, which involves the hydrolysis of neodymium chloride and tributanol in the presence of a catalyst. This method has been shown to produce high-quality neodymium tributanolate with a high yield.
Wissenschaftliche Forschungsanwendungen
Neodymium tributanolate has been extensively studied for its potential applications in various fields. In the field of catalysis, it has been shown to be an effective catalyst for various reactions, including the oxidation of alcohols and the synthesis of esters. In the field of energy storage, neodymium tributanolate has been studied as a potential material for supercapacitors due to its high capacitance and stability. In the field of biomedical research, neodymium tributanolate has been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
19236-00-1 |
|---|---|
Produktname |
Neodymium tributanolate |
Molekularformel |
C12H27NdO3 |
Molekulargewicht |
363.58 g/mol |
IUPAC-Name |
butan-1-olate;neodymium(3+) |
InChI |
InChI=1S/3C4H9O.Nd/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI-Schlüssel |
YPEWLXGESTWIDH-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
Kanonische SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




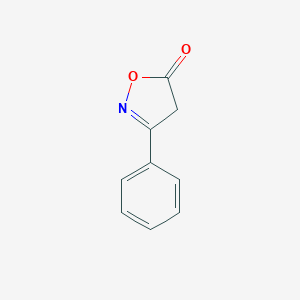

![[(Methylsilyl)methyl]dimethylsilane](/img/structure/B93342.png)
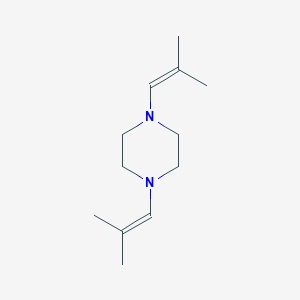
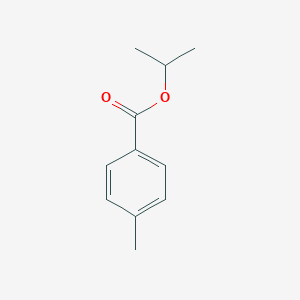
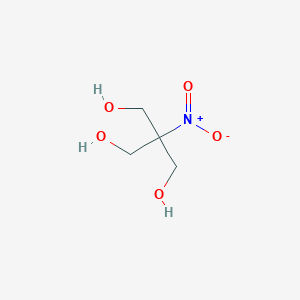

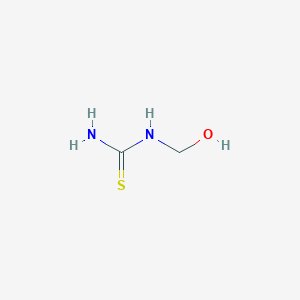

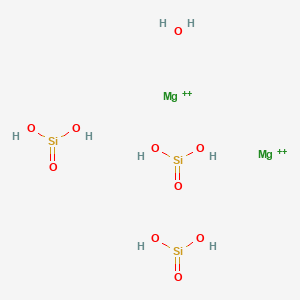

![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B93359.png)
